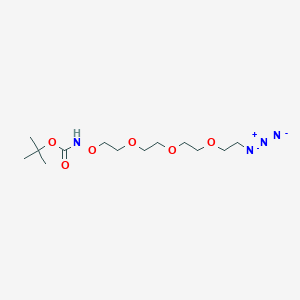

t-Boc-Aminooxy-PEG3-Azide

概要

説明

T-Boc-Aminooxy-PEG3-Azide is a crosslinker containing a t-Boc-aminooxy group and an azide group . The protected amine can be deprotected under mild acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

This compound is a PEG derivative containing an azide group and Boc-protected amino group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of this compound is C13H26N4O6 . The molecular weight is 334.37 g/mol . The InChI is 1S/C13H26N4O6/c1-13(2,3)23-12(18)16-22-11-10-21-9-8-20-7-6-19-5-4-15-17-14/h4-11H2,1-3H3,(H,16,18) .Chemical Reactions Analysis

The azide group of this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis

The molecular weight of this compound is 334.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 15 . The topological polar surface area is 89.6 Ų .科学的研究の応用

Chemoselective Conjugation to Proteins

t-Boc-Aminooxy-PEG3-Azide has been utilized in the chemoselective conjugation to proteins. This method involves synthesizing Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP) of various monomers. The aminooxy end-functional polymers created through this process are significant for preparing well-defined bioconjugates (Heredia, Tolstyka, & Maynard, 2007).

Improvement of Thermal Conductivity in Epoxy Composites

Another application of this compound is in the field of materials science, particularly in enhancing the thermal conductivity of epoxy composites. It's used for functionalizing materials like hexagonal boron nitride (h-BN), which then improves its dispersibility and compatibility with an epoxy resin matrix (Yang, Sun, Zhang, & Yao, 2021).

Protein PEGylation for Therapeutic Use

In therapeutic applications, this compound is employed in protein PEGylation. This process extends the residence time of proteins in blood and decreases their immunogenicity and antigenicity, crucial for protein-based drugs (Mero, Spolaore, Veronese, & Fontana, 2009).

Dual-Modality Imaging Agents

This compound is instrumental in creating dual-modality imaging agents, such as in positron emission tomography and optical imaging. It offers a synthetically versatile approach for generating novel protein conjugates, which are useful in various scientific disciplines, including clinical pathology and intraoperative surgery (Guillou, Nisli, Klingler, Linden, & Holland, 2022).

Blood Contacting Surfaces with Dual Properties

This compound is also used in modifying surfaces, like polyurethane, to create blood-contacting surfaces that resist nonspecific protein adsorption and have clot-lysing properties. This is achieved through chemical modification with poly(ethylene glycol) (PEG) and lysine (Chen, Zhang, Li, Hu, Wang, McClung, & Brash, 2009).

Biocompatible Hydrogels Formation

In the creation of biocompatible hydrogels, this compound plays a role in oxime Click chemistry. Such hydrogels are vital for supporting cell adhesion and can be designed to possess tunable mechanical properties, gelation kinetics, and water swelling ratios (Grover, Lam, Nguyen, Segura, & Maynard, 2012).

Drug Delivery and Imaging Applications

In drug delivery and imaging, this compound is used to prepare polymer-grafted liposomes. It is synthesized as a polyethylene glycol-lipid conjugate with a hydrazide group, which is useful for attaching various biologically relevant ligands to liposomes (Zalipsky, 1993).

作用機序

Safety and Hazards

When handling t-Boc-Aminooxy-PEG3-Azide, it is recommended to use only in a chemical fume hood . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn . General hygiene measures include washing thoroughly after handling and washing contaminated clothing before reuse .

将来の方向性

特性

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O6/c1-13(2,3)23-12(18)16-22-11-10-21-9-8-20-7-6-19-5-4-15-17-14/h4-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMKIEUJNULAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)

![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)

![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)

![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)

![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)